12-Bromo-1-dodecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

-Bromo-1-dodecanol serves as a versatile starting material for the synthesis of various organic compounds due to the presence of both the hydroxyl and bromo functional groups. It can undergo nucleophilic substitution reactions, allowing researchers to introduce diverse functionalities at the bromo position. This property makes it useful in the synthesis of:

- Esters: By reacting with carboxylic acids, 12-bromo-1-dodecanol can be converted into long-chain esters, which find applications in various fields, including lubricants, pharmaceuticals, and liquid crystals.

- Ethers: When treated with alcohols in the presence of a suitable catalyst, 12-bromo-1-dodecanol can be transformed into long-chain ethers, which possess specific properties like surface activity and can be used in detergents and cosmetics [].

- Alkenes: Through dehydrohalogenation reactions, 12-bromo-1-dodecanol can be converted into terminal alkenes, which are essential building blocks for various organic molecules, including polymers and pharmaceuticals.

Material Science Applications

-Bromo-1-dodecanol's amphiphilic nature, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions, makes it useful in material science research. It can act as:

- Surfactant: Due to its amphiphilic properties, 12-bromo-1-dodecanol can act as a surfactant, lowering the surface tension of liquids and aiding in processes like emulsification, dispersion, and detergency.

- Liquid Crystal Precursor: 12-Bromo-1-dodecanol can be modified to form mesogenic (liquid crystal-forming) materials. These materials exhibit unique optical and electrical properties, finding applications in displays, sensors, and photonics.

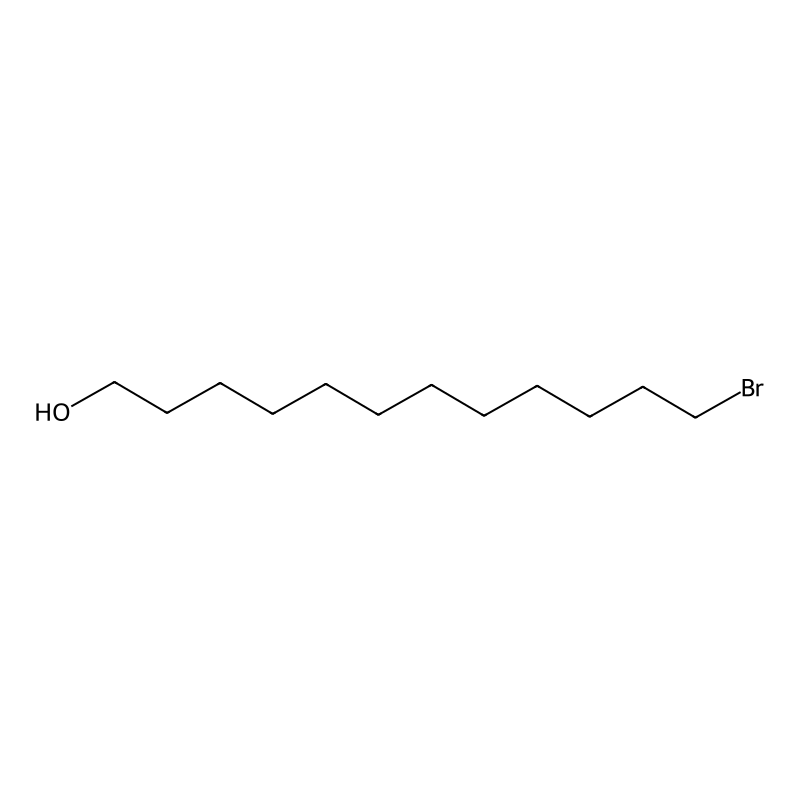

12-Bromo-1-dodecanol is an organic compound classified as a primary alcohol. Its molecular formula is C₁₂H₂₅BrO, and it has a molecular weight of 265.230 g/mol. The structure of this compound consists of a dodecane chain with a bromine atom attached to the terminal carbon and a hydroxyl group (-OH) at the end of the chain. This configuration gives it unique properties, particularly in its reactivity and biological activity. The compound is also known for its potential applications in various fields, including medicinal chemistry and materials science .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of other alcohols or ethers.

- Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

- Dehydrobromination: Under certain conditions, this compound can lose hydrogen bromide to form an alkene.

These reactions are significant for synthesizing derivatives that may have enhanced biological or physical properties .

Research indicates that 12-Bromo-1-dodecanol exhibits notable biological activity, particularly as an inhibitor of certain pathogens. It has been shown to inhibit the growth of Leishmania, a genus of parasites responsible for leishmaniasis. The mechanism involves binding to the parasite's cellular components, disrupting its normal function and proliferation . Additionally, its properties as a hydrogen bond acceptor and donor suggest potential interactions with various biological molecules, making it a subject of interest in pharmacological studies.

Several methods exist for synthesizing 12-Bromo-1-dodecanol:

- Bromination of Dodecanol: This common method involves treating dodecanol with bromine in an appropriate solvent under controlled conditions to yield 12-Bromo-1-dodecanol.

- Alkylation Reactions: Dodecane can be reacted with bromine in the presence of a catalyst to introduce the bromine atom at the terminal position.

- Hydrolysis of Dodecyl Bromide: Starting from dodecyl bromide, hydrolysis can yield 12-Bromo-1-dodecanol through reaction with water.

These methods highlight the versatility in producing this compound for various applications .

12-Bromo-1-dodecanol finds applications across multiple domains:

- Pharmaceuticals: Due to its biological activity against parasites, it is explored as a potential therapeutic agent.

- Surfactants: Its amphiphilic nature makes it suitable for use in surfactants and emulsifiers in cosmetic and industrial formulations.

- Chemical Intermediates: It serves as an intermediate in synthesizing other organic compounds, particularly in research settings.

The compound's unique properties contribute to its utility in these areas .

Interaction studies involving 12-Bromo-1-dodecanol have focused on its binding affinity with various biological targets. For instance, studies have demonstrated its ability to interact with cellular membranes and proteins, influencing cellular processes such as signal transduction and metabolic pathways. These interactions are crucial for understanding its mechanism of action against pathogens like Leishmania . Furthermore, research continues to explore how modifications to the compound's structure may enhance its efficacy or reduce toxicity.

Several compounds share structural similarities with 12-Bromo-1-dodecanol. Here are some notable examples along with their comparisons:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Dodecanol | Primary Alcohol | Straight-chain alcohol | Lacks halogen substitution |

| 1-Bromododecane | Alkyl Bromide | Bromine at terminal position | No hydroxyl group |

| Decanol | Primary Alcohol | Shorter carbon chain (C₁₀) | Less hydrophobic than 12-Bromo-1-dodecanol |

| 11-Bromoundecanol | Primary Alcohol | Bromine at C₁₁ position | Different position of bromine |

These compounds highlight the uniqueness of 12-Bromo-1-dodecanol, particularly in its combination of both a hydroxyl group and a bromine atom, which confers distinctive chemical reactivity and biological properties not found in simpler alcohols or other alkyl halides .